1-benzyl-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole
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Overview
Description
1-benzyl-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents. The reaction is usually carried out under acidic or basic conditions, often in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxides.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-benzyl-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3,5-dimethylpyrazole: Known for its anti-inflammatory properties.
1-benzyl-3,5-diphenylpyrazole: Studied for its potential anticancer effects.
Uniqueness
1-benzyl-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.
Properties
Molecular Formula |
C27H28N2 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1-benzyl-3,5-bis(3,4-dimethylphenyl)-4-methylpyrazole |
InChI |
InChI=1S/C27H28N2/c1-18-11-13-24(15-20(18)3)26-22(5)27(25-14-12-19(2)21(4)16-25)29(28-26)17-23-9-7-6-8-10-23/h6-16H,17H2,1-5H3 |
InChI Key |
AFKAJCQPLWIDBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC=CC=C3)C4=CC(=C(C=C4)C)C)C)C |
Origin of Product |
United States |
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